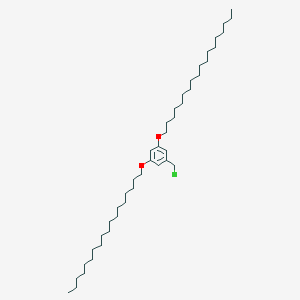
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and two octadecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Blanc chloromethylation, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The resulting chloromethylbenzene can then undergo further reactions to introduce the octadecyloxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes followed by the attachment of long-chain alkoxy groups. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium alkoxides can yield alkoxy-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene has several applications in scientific research:
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: The compound’s derivatives can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles that replace the chlorine atom. This reactivity is facilitated by the electron-donating effects of the octadecyloxy groups, which stabilize the intermediate species formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar in structure but lacks the long alkoxy chains.
1-Chloro-4-(chloromethyl)benzene: Another chloromethylbenzene derivative with different substitution patterns.
Benzyl Chloride: A simpler compound with a single chloromethyl group attached to the benzene ring.
Uniqueness
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is unique due to the presence of long octadecyloxy chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
612068-18-5 |
|---|---|
Molecular Formula |
C43H79ClO2 |
Molecular Weight |
663.5 g/mol |
IUPAC Name |
1-(chloromethyl)-3,5-dioctadecoxybenzene |
InChI |
InChI=1S/C43H79ClO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-42-37-41(40-44)38-43(39-42)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,40H2,1-2H3 |
InChI Key |
XTLKCIWTUXTDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CCl)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


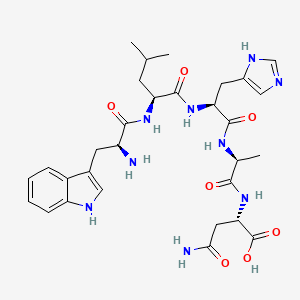
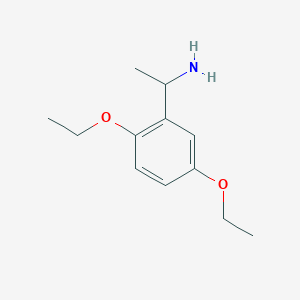
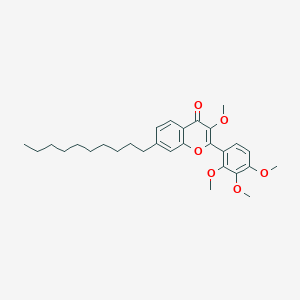
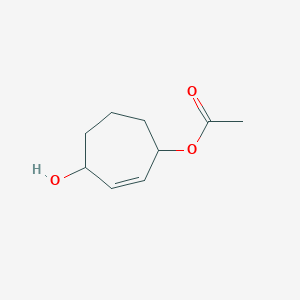
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)
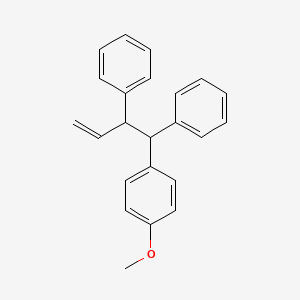
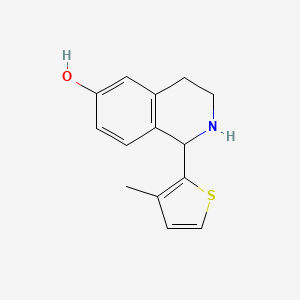
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
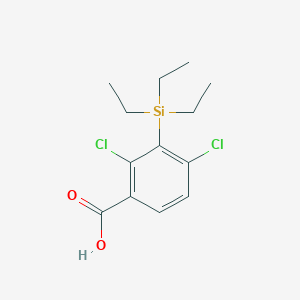

![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
